molecular formula C15H17NO2S B5380111 N-(2-benzylphenyl)ethanesulfonamide

N-(2-benzylphenyl)ethanesulfonamide

Cat. No.: B5380111
M. Wt: 275.4 g/mol
InChI Key: VCQBEUGVZZJGAH-UHFFFAOYSA-N
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Description

N-(2-Benzylphenyl)ethanesulfonamide is a synthetic sulfonamide derivative characterized by a benzyl-substituted phenyl group attached to an ethanesulfonamide backbone. Sulfonamides are renowned for their broad biological activities, including antitumor, antimicrobial, and enzyme-inhibitory properties, often modulated by substituents on the aromatic rings .

Properties

IUPAC Name

N-(2-benzylphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-2-19(17,18)16-15-11-7-6-10-14(15)12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQBEUGVZZJGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC=C1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzylphenyl)ethanesulfonamide typically involves the reaction of 2-benzylphenylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylphenyl)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-benzylphenyl)ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized below:

Compound Name Substituents/Modifications Biological Activity Key Findings Reference
N-(4-Chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide (6b) 4-Chlorobenzyl, pyrazole, trifluoromethylphenyl Antitumor, Radio-sensitizing Exhibits potent antitumor activity in breast cancer models; enhances radiation sensitivity via ROS modulation .
N-(4-Morpholinomethylene)ethanesulfonamide (MESA) Morpholine ring Ferroptosis induction Targets NRF2 pathway, triggering ferroptosis in tumor cells; distinct from cuproptosis mechanisms .
N-[4-(2,4-Difluorophenoxy)phenyl]ethanesulfonamide Difluorophenoxy, methylpyrrolopyridine Anticancer Patented for cancer treatment; crystalline forms enhance stability and bioavailability .
N-{2-Tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide Benzimidazole, difluorocycloclohexyl Pharmaceutical ingredient Crystalline salts improve solubility and formulation efficacy .
N-Benzyl-N-(2-hydroxyethyl)benzenesulfonamide Hydroxyethyl, benzyl Not specified Hydroxyethyl group may improve water solubility; used in synthetic intermediates .

Impact of Substituents on Activity

  • In contrast, methoxy groups (e.g., ) may reduce reactivity but improve metabolic stability .
  • Heterocyclic Additions : Pyrazole (6b) and benzimidazole () rings introduce planar rigidity, favoring interactions with hydrophobic pockets in proteins . Morpholine (MESA) and triazole () groups contribute to hydrogen bonding and solubility .
  • Crystallinity : Crystalline forms () enhance pharmacokinetic profiles by improving melting points and reducing hygroscopicity, critical for drug formulation .

Mechanistic Diversity

  • Antitumor Pathways : Compound 6b acts via ROS-mediated radio-sensitization , whereas MESA induces ferroptosis through NRF2 pathway inhibition .
  • Metal Ion Interactions : MESA’s ferroptosis mechanism contrasts with cuproptosis (copper-dependent cell death), highlighting how structural variations redirect metal ion utilization .
  • Enzyme Targets : Benzimidazole-containing derivatives () may inhibit tyrosine kinases, while pyrazole-based compounds () could target DNA damage response pathways .

Research Findings and Implications

  • Synthetic Flexibility : Ethanesulfonamide derivatives are synthetically accessible via nucleophilic substitutions (e.g., benzyl bromide reactions in ) or dehydration protocols (), enabling rapid diversification .
  • Contradictions : While chloro and trifluoromethyl groups enhance antitumor activity in 6b , excessive hydrophobicity may reduce bioavailability—a challenge addressed by crystalline formulations () .
  • Unresolved Questions : The role of the benzylphenyl group in N-(2-benzylphenyl)ethanesulfonamide remains speculative; further studies could compare its pharmacokinetics with analogs like 6b or MESA.

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